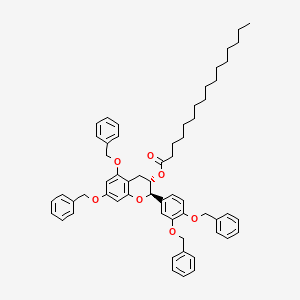![molecular formula C10H10N2O4 B1600924 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 85160-84-5](/img/structure/B1600924.png)
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Übersicht
Beschreibung
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, commonly referred to as 2,2-DNBO, is a synthetic organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound with a benzoxazinone ring system and a nitro group at the 6-position. It has a molecular weight of 225.21 g/mol and is soluble in chloroform and methanol. 2,2-DNBO is used in various laboratory experiments and scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
-
Photoisomerization and Thermal Reset of Nitro-Spiropyran and Merocyanine Molecules
- Scientific Field : Physical Chemistry .
- Application Summary : This research explores the chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) .
- Methods of Application : The experiment involved depositing four monolayers of spiropyran molecules on the channel of a MoS2 FET. The researchers observed a clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule, which was due to the change of the spiropyran molecule to merocyanine .
- Results or Outcomes : A complete reset from merocyanine to spiropyran molecule was achieved by thermal annealing, while the injection of green light could revert the FET property to the original condition . The activation energies for the conversion of merocyanine to spiropyran molecules were estimated as 71 kJ/mol and 90 kJ/mol for the molecules attached directly to the substrate and those in the upper layer, respectively .
-
2,3-Dimethyl-6-Nitro-2H-Indazole as an Intermediate of Pazopanib
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 2,3-Dimethyl-6-Nitro-2H-Indazole is used as an advanced intermediate in the synthesis of Pazopanib, an antineoplastic agent .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcome of this application is the production of Pazopanib, a medication used to treat renal cell carcinoma and soft tissue sarcoma .
-
Photoisomerization and Thermal Reset of Nitro-Spiropyran and Merocyanine Molecules
- Scientific Field : Physical Chemistry .
- Application Summary : This research explores the chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) .
- Methods of Application : The experiment involved depositing four monolayers of spiropyran molecules on the channel of a MoS2 FET. The researchers observed a clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule, which was due to the change of the spiropyran molecule to merocyanine .
- Results or Outcomes : A complete reset from merocyanine to spiropyran molecule was achieved by thermal annealing, while the injection of green light could revert the FET property to the original condition . The activation energies for the conversion of merocyanine to spiropyran molecules were estimated as 71 kJ/mol and 90 kJ/mol for the molecules attached directly to the substrate and those in the upper layer, respectively .
-
Recent Advances in the Synthesis of Imidazoles
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcome of this application is the production of various substituted imidazoles, which are key components to functional molecules that are used in a variety of everyday applications .
Eigenschaften
IUPAC Name |
2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXZRZGZJZYBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443099 | |
| Record name | 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one | |
CAS RN |
85160-84-5 | |
| Record name | 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85160-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)


![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)



